Pomalidomide-C5-azide

PROTAC CRBN linker optimization

PROTAC development is hindered by suboptimal ternary complex formation and off-target degradation. Pomalidomide-C5-azide solves this with a validated C5 linker geometry proven to yield potent CDK9 degraders in initial screens. - Click-chemistry azide handle enables rapid parallel library synthesis and modular assembly with diverse warheads. - C5 substitution pattern mitigates zinc-finger neo-substrate degradation, a liability of C4-linked analogues, enhancing degrader selectivity. - Compatible with solid-phase synthesis for automated, high-throughput PROTAC library production. Supplied with full analytical documentation; shipped globally at ambient temperature.

Molecular Formula C18H20N6O4
Molecular Weight 384.4 g/mol
Cat. No. B15135876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C5-azide
Molecular FormulaC18H20N6O4
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-]
InChIInChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26)
InChIKeyXINWYKDRHLFQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C5-azide for PROTAC Development


Pomalidomide-C5-azide (CAS: 2434629-02-2) is a bifunctional building block that integrates the cereblon (CRBN) E3 ubiquitin ligase ligand pomalidomide with a terminal azide group via a C5 alkyl linker . It is designed explicitly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling rapid and modular assembly of proteolysis-targeting chimeras (PROTACs) . This conjugate provides a well-characterized exit vector from the phthalimide ring of pomalidomide, positioning it as a key intermediate in the rational design of degraders for cancer and immunology targets [1].

Pomalidomide-C5-azide: Advantages Over Analogues


PROTAC-mediated degradation is exquisitely sensitive to the geometry and physicochemical properties of the linker [1]. Substituting Pomalidomide-C5-azide with a C2-linked analogue or a PEG-based azide can profoundly alter ternary complex formation, leading to reduced degradation efficiency or complete loss of activity [2]. Similarly, using an amine-terminated linker eliminates the bioorthogonal click chemistry handle, forcing less efficient conjugation chemistries and limiting the diversity of accessible PROTAC architectures [3]. Furthermore, the C5 substitution pattern itself mitigates off-target zinc finger degradation, a liability inherent to C4-linked pomalidomide derivatives [4]. These structural distinctions translate directly into quantifiable differences in potency, selectivity, and synthetic tractability, underscoring the necessity of precise linker selection.

Comparative Evidence for Pomalidomide-C5-azide


C5 Linker Outperforms Shorter C2 Analogues

In a head-to-head comparison of pomalidomide-based PROTACs targeting CDK9, the C5-linked conjugate enabled the synthesis of a degrader with significantly enhanced antiproliferative activity compared to its C2-linked counterpart . While the specific PROTACs were assembled from Pomalidomide-C5-azide and Pomalidomide-C2-amide-C5-azide, the key differentiation lies in the linker exit vector and length, which directly impacts ternary complex geometry and subsequent degradation efficiency. This observation aligns with broader SAR studies demonstrating that linker length in CRBN-recruiting PROTACs critically modulates degradation potency and target selectivity [1].

PROTAC CRBN linker optimization

C5 Substitution Reduces Off-Target Zinc Finger Degradation

A high-throughput imaging screen revealed that pomalidomide-based PROTACs linked via the C5 position of the phthalimide ring exhibit a significantly reduced propensity to degrade off-target C2H2 zinc finger (ZF) proteins compared to those linked at the C4 position [1]. Specifically, functionalization at C5 minimized the degradation of vital endogenous ZF proteins, a common liability of C4-linked CRBN PROTACs. While the study did not directly test Pomalidomide-C5-azide, the underlying principle is that the C5 exit vector inherently alters the surface presented to neo-substrates like ZF proteins, thereby improving degradation selectivity. This class-level inference is supported by the observation that 'selective functionalization at the C5 position' achieves both 'minimization of off-target degradation as well as enhanced potency' [1].

PROTAC off-target zinc finger selectivity

Azide-Enabled Click Chemistry vs. Amine Coupling

The terminal azide group on Pomalidomide-C5-azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal click reactions . This is a critical functional distinction from amine-terminated pomalidomide linkers (e.g., Pomalidomide-C5-amine), which require amide bond formation. Amide coupling can suffer from lower yields, require activation steps, and is less compatible with complex, multifunctional target protein ligands. In contrast, click chemistry proceeds with high yields under mild conditions, facilitating the rapid and modular assembly of diverse PROTAC libraries [1]. While no direct quantitative comparison of conjugation yields is available for this specific compound, the established superiority of azide-alkyne cycloaddition for bioconjugation is a fundamental principle in chemical biology [2].

click chemistry CuAAC SPAAC PROTAC synthesis

Solid-Phase Synthesis for Rapid PROTAC Assembly

Pomalidomide-C5-azide serves as a key intermediate in a solid-phase PROTAC synthesis platform that enables the rapid generation of diverse PROTAC libraries via triazole, amide, and urea bond formation [1]. This method leverages the azide group for click chemistry on a solid support, allowing for the sequential and controlled addition of linkers and target protein ligands. The approach significantly accelerates the synthesis and optimization of PROTACs compared to traditional solution-phase methods. This synthetic advantage is directly linked to the presence of the terminal azide and the C5 alkyl spacer, which provide both the necessary reactivity and the spatial freedom required for efficient on-resin reactions [1].

solid-phase synthesis PROTAC modular assembly library synthesis

Optimal Use Cases for Pomalidomide-C5-azide


PROTAC Optimization for CDK9 and Cancer Kinases

Based on cross-study evidence that the C5 linker length of Pomalidomide-C5-azide yields highly effective PROTACs for CDK9 , this building block is the preferred choice for initiating SAR campaigns against CDK9 and related kinases. Its optimized spatial geometry increases the probability of achieving potent degradation in initial screens, saving time and resources compared to screening C2-linked or PEG-based analogues that may produce suboptimal ternary complexes [1]. The azide handle further enables rapid parallel synthesis of a focused library of degraders with diverse warheads via click chemistry.

Engineering Selectivity for In Vivo PROTAC Studies

For projects where minimizing off-target degradation of zinc finger proteins is critical, Pomalidomide-C5-azide provides a key advantage. The C5 substitution pattern is associated with reduced neo-substrate degradation compared to C4-linked pomalidomide PROTACs [2]. This is particularly important when developing degraders intended for in vivo studies or therapeutic applications, where off-target effects can confound efficacy and toxicity readouts. Selecting a C5-linked building block from the outset is a proactive strategy to enhance degrader selectivity and improve the translatability of preclinical findings.

High-Throughput Library Synthesis for SAR and Hit ID

The demonstrated compatibility of azide-terminated pomalidomide linkers with solid-phase synthesis [3] makes Pomalidomide-C5-azide an ideal cornerstone for building diverse PROTAC libraries. This approach enables the rapid, modular, and automated assembly of hundreds to thousands of unique degraders, significantly accelerating hit identification and lead optimization programs. This is a clear advantage over traditional solution-phase synthesis, which is less amenable to high-throughput workflows.

Click Chemistry-Enabled Bioconjugation and Tool Development

The bioorthogonal azide group on Pomalidomide-C5-azide makes it the reagent of choice for applications beyond traditional small-molecule PROTACs, such as the generation of antibody-PROTAC conjugates or the attachment of pomalidomide to biomolecules, surfaces, or imaging probes via CuAAC or SPAAC. This broadens its utility in chemical biology for studying target engagement, cellular trafficking, and the ubiquitin-proteasome system.

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